Cholest-5-en-3-ol (3beta)-, (9R)-6-hydroxy-2,2-dimethyl-6-oxido-11-oxo-9-[[[(9Z)-1-oxo-9-octadecenyl]oxy]methyl]-5,7,10-trioxa-2-azonia-6-phosphatetradecan-14-oate, inner salt
Overview
Description
Cholest-5-en-3-ol (3beta)-, (9R)-6-hydroxy-2,2-dimethyl-6-oxido-11-oxo-9-[[[(9Z)-1-oxo-9-octadecenyl]oxy]methyl]-5,7,10-trioxa-2-azonia-6-phosphatetradecan-14-oate, inner salt is a complex organic compound with a unique structure It is a derivative of cholesterol, which is a vital component in cell membranes and a precursor for the synthesis of steroid hormones, bile acids, and vitamin D
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-5-en-3-ol (3beta)-, (9R)-6-hydroxy-2,2-dimethyl-6-oxido-11-oxo-9-[[[(9Z)-1-oxo-9-octadecenyl]oxy]methyl]-5,7,10-trioxa-2-azonia-6-phosphatetradecan-14-oate, inner salt involves multiple steps. The starting material is typically cholesterol, which undergoes a series of chemical reactions including oxidation, esterification, and phosphorylation to yield the final product. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required purity standards for research and application purposes .
Chemical Reactions Analysis
Types of Reactions
Cholest-5-en-3-ol (3beta)-, (9R)-6-hydroxy-2,2-dimethyl-6-oxido-11-oxo-9-[[[(9Z)-1-oxo-9-octadecenyl]oxy]methyl]-5,7,10-trioxa-2-azonia-6-phosphatetradecan-14-oate, inner salt can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form different oxides and ketones.
Reduction: Reduction reactions can convert the compound into alcohols and other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions such as temperature, pressure, and solvent choice are crucial for the successful completion of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones and carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Cholest-5-en-3-ol (3beta)-, (9R)-6-hydroxy-2,2-dimethyl-6-oxido-11-oxo-9-[[[(9Z)-1-oxo-9-octadecenyl]oxy]methyl]-5,7,10-trioxa-2-azonia-6-phosphatetradecan-14-oate, inner salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex chemical reactions.
Biology: Investigated for its role in cell membrane structure and function, as well as its potential effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including its role in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Cholest-5-en-3-ol (3beta)-, (9R)-6-hydroxy-2,2-dimethyl-6-oxido-11-oxo-9-[[[(9Z)-1-oxo-9-octadecenyl]oxy]methyl]-5,7,10-trioxa-2-azonia-6-phosphatetradecan-14-oate, inner salt involves its interaction with specific molecular targets and pathways. The compound can integrate into cell membranes, affecting their fluidity and function. It may also interact with enzymes and receptors, modulating various biochemical pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Cholesterol: The parent compound, essential for cell membrane structure and function.
Cholesteryl acetate: A derivative of cholesterol with an acetate group, used in various biochemical studies.
Cholesteryl propanoate: Another derivative with a propanoate group, used in similar applications.
Properties
IUPAC Name |
2-[[(2R)-2-[4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H100NO10P/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28-53(59)64-42-48(43-66-69(62,63)65-40-39-58(7,8)9)68-55(61)34-33-54(60)67-47-35-37-56(5)46(41-47)29-30-49-51-32-31-50(45(4)27-25-26-44(2)3)57(51,6)38-36-52(49)56/h17-18,29,44-45,47-52H,10-16,19-28,30-43H2,1-9H3/p+1/b18-17-/t45-,47+,48-,49+,50-,51+,52+,56+,57-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWBZBZOTINVNZ-GRGPAQQGSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H101NO10P+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
991.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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